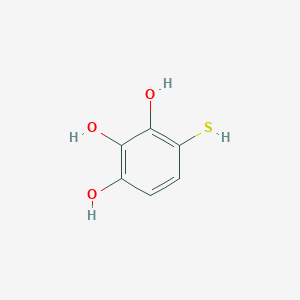
Thio-dihydroxy phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thio-dihydroxy phenol is an organosulfur compound characterized by the presence of both thiol (-SH) and hydroxyl (-OH) groups attached to an aromatic benzene ring. This compound is known for its unique chemical properties, which make it a valuable subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Thio-dihydroxy phenol can be synthesized through several methods. One common approach involves the copper-catalyzed direct synthesis from aryl iodides using sodium sulfide and 1,2-ethanedithiol as a catalyst . Another method includes the use of phosphorus pentasulfide (P4S10) in refluxing toluene to convert primary carbamates into thiols .
Industrial Production Methods: For industrial-scale production, a process involving sodium bisulfite as a reducing agent is often employed due to its cost-effectiveness . This method ensures the large-scale synthesis of thiophenol derivatives at a lower cost.
Chemical Reactions Analysis
Types of Reactions: Thio-dihydroxy phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions typically yield thiophenol derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where the thiol group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or nitric acid are used.
Reduction: Sodium borohydride or triphenylphosphine are common reducing agents.
Substitution: Electrophilic reagents such as bromine or iodine are used under acidic conditions.
Major Products: The major products formed from these reactions include disulfides, sulfonic acids, and various substituted thiophenol derivatives .
Scientific Research Applications
Thio-dihydroxy phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organosulfur compounds.
Medicine: Research has shown potential anticancer, antibacterial, and anti-inflammatory properties.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of thio-dihydroxy phenol involves its ability to donate hydrogen atoms, thereby neutralizing free radicals and reducing oxidative stress. This compound interacts with various molecular targets, including enzymes and cellular receptors, to exert its biological effects . The pathways involved include the modulation of reactive oxygen species (ROS) levels and the regulation of gene expression related to cell proliferation and apoptosis .
Comparison with Similar Compounds
Thiophenol: Similar in structure but lacks the hydroxyl groups.
Catechol: Contains two hydroxyl groups but lacks the thiol group.
Hydroquinone: Another dihydroxybenzene isomer with antioxidant properties.
Uniqueness: Thio-dihydroxy phenol is unique due to the presence of both thiol and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C6H6O3S |
|---|---|
Molecular Weight |
158.18 g/mol |
IUPAC Name |
4-sulfanylbenzene-1,2,3-triol |
InChI |
InChI=1S/C6H6O3S/c7-3-1-2-4(10)6(9)5(3)8/h1-2,7-10H |
InChI Key |
AVZAEFXPTVSXQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1O)O)O)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















